molecular formula C15H10NNaO2S B1405723 Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate CAS No. 1803595-72-3

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate

Cat. No.: B1405723
CAS No.: 1803595-72-3
M. Wt: 291.3 g/mol
InChI Key: XMTUDYXGFRTRGZ-UHFFFAOYSA-M
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Description

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate is a chemical compound with the molecular formula C15H10NNaO2S and a molecular weight of 291.31 g/mol . This compound is characterized by the presence of a naphthalene ring, a thiazole ring, and a sodium acetate group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate typically involves the reaction of 2-bromoacetic acid with 4-(naphthalen-1-yl)-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by precipitation and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and proteins, influencing their function .

Comparison with Similar Compounds

Biological Activity

Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C15H10NNaO2S
  • Molecular Weight : 291.31 g/mol
  • CAS Number : 1803595-72-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring structure allows for binding with metal ions and proteins, influencing their activity. This compound has been investigated for its potential anti-inflammatory and antimicrobial properties, as well as its role in cancer treatment.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, the compound was tested against various bacterial strains using the agar diffusion method, showing effective inhibition zones compared to standard antibiotics.

Anticancer Potential

The compound's anticancer properties have been evaluated in several studies. For example, thiazole derivatives have been linked to cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and phenyl rings can enhance the cytotoxicity against specific cancer cells.

CompoundCell LineIC50 (µg/mL)
This compoundA4311.98 ± 1.22
Similar Thiazole DerivativeHT29< 0.5

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.

Study on Anticancer Activity

A notable study published in MDPI investigated various thiazole derivatives for their anticancer properties. The results indicated that this compound demonstrated significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antibacterial Screening

In another study assessing the antibacterial efficacy of thiazole compounds, this compound was found to possess superior activity against resistant bacterial strains when compared to conventional antibiotics .

Properties

IUPAC Name

sodium;2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S.Na/c17-15(18)8-14-16-13(9-19-14)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,9H,8H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTUDYXGFRTRGZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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